molecular formula C9H6BrF3 B3315359 2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene CAS No. 951892-90-3

2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene

Cat. No.: B3315359
CAS No.: 951892-90-3
M. Wt: 251.04 g/mol
InChI Key: XRZRRDXYLFTKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene: is an organic compound that features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene typically involves the bromination of 3-(3,4,5-trifluorophenyl)-1-propene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

    Oxidation Reactions: The propene chain can undergo oxidation to form epoxides or other oxygenated products.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

  • Substituted derivatives with various functional groups.
  • Epoxides and other oxygenated products.
  • Reduced alkanes and related compounds.

Scientific Research Applications

Chemistry: 2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the propene chain is modified to form new functional groups or reduced products.

Comparison with Similar Compounds

    2-Bromo-3-fluorophenol: A compound with a similar bromine and fluorine substitution pattern.

    3-Bromo-4,5-difluorophenylpropene: A compound with a similar propene chain and halogen substitution.

Uniqueness: 2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene is unique due to the presence of three fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific synthetic applications where these properties are desired.

Properties

IUPAC Name

5-(2-bromoprop-2-enyl)-1,2,3-trifluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3/c1-5(10)2-6-3-7(11)9(13)8(12)4-6/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZRRDXYLFTKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=C(C(=C1)F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.